N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Description
4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Properties
Molecular Formula |
C11H13ClN6O2 |
|---|---|
Molecular Weight |
296.71 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H13ClN6O2/c1-3-18-9(10(13)19)7(5-15-18)16-11(20)8-6(12)4-14-17(8)2/h4-5H,3H2,1-2H3,(H2,13,19)(H,16,20) |
InChI Key |
IZHIWNHNCVMGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.
Reaction Conditions: These starting materials undergo a reaction in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole.
Further Reactions: The intermediate product is then reacted with formic acid and a catalyst to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with the active site of certain enzymes, inhibiting their function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
